molecular formula C12H14N2O2 B2376285 1-(3-Methylbenzyl)piperazine-2,3-dione CAS No. 1312137-62-4

1-(3-Methylbenzyl)piperazine-2,3-dione

Cat. No. B2376285
CAS RN: 1312137-62-4
M. Wt: 218.256
InChI Key: IWYSWXWCFNDFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzyl)piperazine is an analytical reference standard categorized as a piperazine . It has been detected in illicit tablets . It is used as reference materials for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .


Molecular Structure Analysis

The molecular formula of 1-(3-Methylbenzyl)piperazine is C12H18N2 . The InChI code is InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 . The SMILES string is CC1=CC=CC(CN2CCNCC2)=C1 .


Physical And Chemical Properties Analysis

1-(3-Methylbenzyl)piperazine appears as a pale yellow oil . It has a density of 1.001 g/mL at 25 °C . Its boiling point is 256-257 °C . It is soluble in DMF, DMSO, and Ethanol .

Scientific Research Applications

Cardiotropic Activity

  • A group of compounds, including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, has been synthesized and shown to have significant cardiotropic actions. Particularly, a compound from this group demonstrated notable antiarrhythmic activity in various arrhythmia models (G. Mokrov et al., 2019).

Antiviral and Antibacterial Properties

  • Derivatives of diketopiperazine, including variants of 1-(3-Methylbenzyl)piperazine-2,3-dione, isolated from marine-derived actinomycete Streptomyces sp. showed modest to potent antivirus activity against the influenza A (H1N1) virus. Some compounds also displayed narrow spectrum antibacterial activity against Gram-positive bacteria (Pei-Pei Wang et al., 2013).

Antiproliferative and Differentiation Properties in Leukemia

  • Piperazine derivatives, including the mentioned chemical, have been investigated for their impact on the proliferation of human chronic myelogenous leukemia cells and their potential to induce erythroid differentiation. Some derivatives showed significant inhibition of cell proliferation (Antoine M. Saab et al., 2013).

Structural Analysis and Solution Structures

  • Research on the crystal structure and solution behavior of 3-(α- Bromobenzyl )-3-methoxypiperazine-2,5-diones, a related compound, has provided insights into the conformational behavior of these types of molecules, which is crucial for understanding their biological activities (J. Elix et al., 1986).

Natural Product Derivatives with Antibacterial Activity

  • A study of the endophytic fungus Purpureocillium lilacinum yielded compounds from the diketopiperazines group, including derivatives of 1-(3-Methylbenzyl)piperazine-2,3-dione, which showed antibacterial activity against Gram-positive bacteria (R. Bara et al., 2020).

Cancer Treatment Potential

  • Piperazine-2,3-dione derivatives have shown promise as selective inhibitors of interleukin 4 induced protein 1 (IL4I1), indicating potential use in treating cancers such as endometrial, ovarian, and triple-negative breast cancers (A. Abdel-Magid, 2023).

Safety and Hazards

1-(3-Methylbenzyl)piperazine is not for human or veterinary use . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYSWXWCFNDFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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